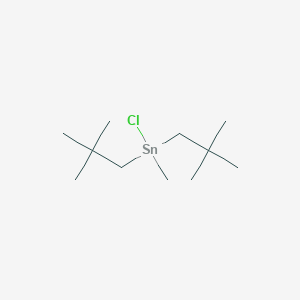
Chlorobis(2,2-dimethylpropyl)methylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorobis(2,2-dimethylpropyl)methylstannane is an organotin compound characterized by the presence of a tin atom bonded to a chlorine atom, a methyl group, and two 2,2-dimethylpropyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Chlorobis(2,2-dimethylpropyl)methylstannane can be synthesized through the reaction of trimethyltin chloride with 2,2-dimethylpropylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction proceeds as follows:
(CH3)3SnCl+2(CH3)2CCH2MgBr→(CH3)2CCH2Sn(CH3)2CCH2Cl+2MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Chlorobis(2,2-dimethylpropyl)methylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or primary amines are employed under mild conditions.
Major Products
Oxidation: Organotin oxides.
Reduction: Tin(II) derivatives.
Substitution: Organotin compounds with different substituents replacing the chlorine atom.
科学研究应用
Chlorobis(2,2-dimethylpropyl)methylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of Chlorobis(2,2-dimethylpropyl)methylstannane involves its interaction with molecular targets through coordination chemistry. The tin center can form bonds with various ligands, influencing the reactivity and properties of the compound. The pathways involved include:
Coordination to nucleophiles: The tin atom can coordinate with nucleophiles, altering the electronic structure and reactivity.
Oxidation-reduction cycles: The compound can participate in redox reactions, affecting its oxidation state and chemical behavior.
相似化合物的比较
Similar Compounds
Chlorotrimethylstannane: Similar structure but with three methyl groups instead of 2,2-dimethylpropyl groups.
Chlorodimethylphenylstannane: Contains a phenyl group instead of 2,2-dimethylpropyl groups.
Uniqueness
Chlorobis(2,2-dimethylpropyl)methylstannane is unique due to the presence of bulky 2,2-dimethylpropyl groups, which can influence its steric and electronic properties
属性
CAS 编号 |
89860-60-6 |
|---|---|
分子式 |
C11H25ClSn |
分子量 |
311.48 g/mol |
IUPAC 名称 |
chloro-bis(2,2-dimethylpropyl)-methylstannane |
InChI |
InChI=1S/2C5H11.CH3.ClH.Sn/c2*1-5(2,3)4;;;/h2*1H2,2-4H3;1H3;1H;/q;;;;+1/p-1 |
InChI 键 |
JMKFQGAFAWXZLA-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C[Sn](C)(CC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
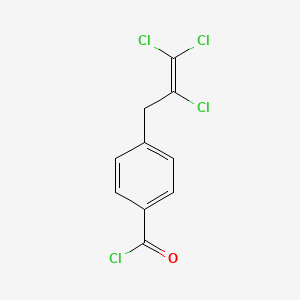
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
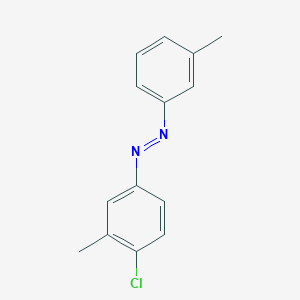
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
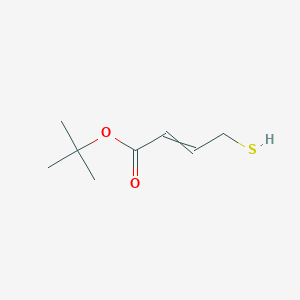
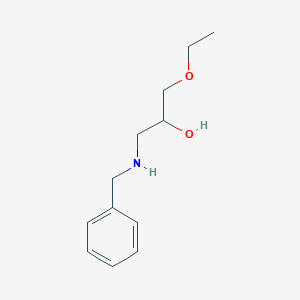
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)

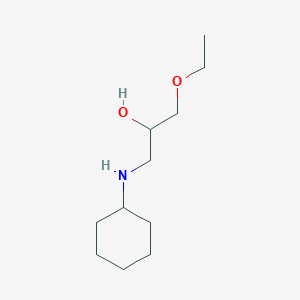
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)

![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
